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Compound of Interest

Compound Name: 8-Hydroxyquinoline 1-oxide

Cat. No.: B023324

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
8-Hydroxyquinoline 1-oxide, a compound of interest for researchers, scientists, and
professionals in drug development. This document presents available spectroscopic data
(NMR, IR, UV-Vis), details experimental protocols, and includes a visualization of its synthesis
pathway.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared
(IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-Hydroxyquinoline 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases indicate the availability of *H and 13C NMR spectra for 8-
Hydroxyquinoline 1-oxide, specific peak assignments, chemical shifts, and coupling
constants are not readily available in the public domain.[1] The data presented below is based
on general knowledge of similar aromatic N-oxides and should be confirmed by experimental
analysis.

IH NMR (Proton NMR) Data (Predicted)
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S Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 8.0-8.2 Doublet ~8.0

H-3 72-7.4 Triplet ~7.5

H-4 76-7.8 Doublet ~8.0

H-5 7.0-7.2 Doublet ~7.5

H-6 74-7.6 Triplet ~8.0

H-7 6.8-7.0 Doublet ~7.5

OH 9.0-10.0 Broad Singlet

13C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (6, ppm)
C-2 120 - 125
C-3 118 - 122
C-14 135- 140
C-5 115-120
C-6 130 - 135
C-7 110 - 115
C-8 150 - 155
C-8a 138 - 142
C-4a 125 -130

Infrared (IR) Spectroscopy

The IR spectrum of 8-Hydroxyquinoline 1-oxide is characterized by the presence of a strong
intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen.
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (intramolecular

2857 - 2440 Broad, Moderate
hydrogen bond)[2]
~1600 Medium C=C aromatic ring stretching
~1480 Medium C=N stretching
~1250 Strong C-0O stretching
~1200 Strong N-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 8-Hydroxyquinoline 1-oxide in methanol is not readily
available. The absorption maxima are expected to be influenced by the N-oxide group and the
intramolecular hydrogen bonding, likely resulting in shifts compared to the parent 8-
hydroxyquinoline. For reference, 8-hydroxyquinoline in methanol exhibits absorption maxima
around 253 nm.

Experimental Protocols

This section details the synthetic procedure for 8-Hydroxyquinoline 1-oxide and provides
standardized protocols for its spectroscopic characterization.

Synthesis of 8-Hydroxyquinoline 1-oxide

A convenient method for the preparation of 8-Hydroxyquinoline 1-oxide involves the oxidation
of 8-hydroxyquinoline using peracetic acid generated in situ.[2]

Materials:

8-Hydroxyquinoline

Glacial Acetic Acid

30% Hydrogen Peroxide

Saturated aqueous Sodium Carbonate solution
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e Chloroform

e Anhydrous Sodium Sulfate

Procedure:

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen
peroxide (10 ml) is heated on a water bath at 65-75°C for four hours.[2]

» Additional 10 ml portions of hydrogen peroxide are added in three equal parts at one-hour
intervals during heating.[2]

e The reaction mixture is then concentrated under reduced pressure.
e The residue is made alkaline with a saturated aqueous sodium carbonate solution.
e Chloroform (60 ml) is added, and the mixture is left to stand overnight.

o The solution is filtered, and the chloroform layer is separated and dried over anhydrous
sodium sulfate.[2]

» The chloroform is distilled off, and the residue is subjected to steam distillation to remove any
unreacted 8-hydroxyquinoline.

e The residual aqueous solution is filtered while hot to remove any sticky by-products.

e Upon cooling, shining yellow needles of 8-Hydroxyquinoline 1-oxide crystallize from the
filtrate.[2]

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for

analysis.
Sample Preparation:

o Accurately weigh 5-10 mg of 8-Hydroxyquinoline 1-oxide for *H NMR and 20-50 mg for 13C
NMR.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

e Transfer the solution into a 5 mm NMR tube.
 If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:

e 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include
a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,
and a relaxation delay of 1-2 seconds.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral
width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of
scans are typically required compared to *H NMR.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of 8-Hydroxyquinoline 1-oxide with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

e Place the mixture into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:
» Record a background spectrum of the empty sample compartment.
e Place the KBr pellet in the sample holder of the spectrometer.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.
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e The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.
Sample Preparation:

e Prepare a stock solution of 8-Hydroxyquinoline 1-oxide of a known concentration (e.g., 1
mg/mL) in a suitable UV-grade solvent (e.g., methanol).

e From the stock solution, prepare a series of dilutions to a final concentration suitable for
measurement (typically in the range of 1-10 pg/mL).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

The instrument will automatically subtract the absorbance of the reference solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 8-Hydroxyquinoline 1-
oxide.
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Synthesis of 8-Hydroxyquinoline 1-oxide

Reactants
8-Hydroxyquinoline Glacial Acetic Acid 30% Hydrogen Peroxide
Reaction

Heat at 65-75°C for 4h

l

Concentrate under
reduced pressure

Work-up & [Purification

Make alkaline with
Na2CO3 solution

Extract with Chloroform

Dry over Na2SO4

Distill off Chloroform

Steam Distill to remove
unreacted starting material

Hot filter and crystallize

8-Hydroxyquinoline 1-oxide

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-Hydroxyquinoline 1-oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 8-Hydroxyquinoline 1-oxide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023324#spectroscopic-data-of-8-hydroxyquinoline-1-
oxide-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b023324?utm_src=pdf-custom-synthesis
https://www.ias.ac.in/public/Volumes/seca/055/06/0360-0366.pdf
https://m.chemicalbook.com/SpectrumEN_148-24-3_1HNMR.htm
https://www.benchchem.com/product/b023324#spectroscopic-data-of-8-hydroxyquinoline-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/product/b023324#spectroscopic-data-of-8-hydroxyquinoline-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/product/b023324#spectroscopic-data-of-8-hydroxyquinoline-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/product/b023324#spectroscopic-data-of-8-hydroxyquinoline-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b023324?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

